molecular formula C18H22N4O3S B2871037 methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate CAS No. 1280960-06-6

methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate

Cat. No. B2871037
CAS RN: 1280960-06-6
M. Wt: 374.46
InChI Key: XSUNQBJAFPGYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

Carbamates are utilized in synthetic chemistry for various purposes, including the catalysis of chemical reactions. For example, N-methylimidazole-catalyzed synthesis of carbamates from hydroxamic acids via the Lossen rearrangement is a notable method. This process demonstrates an efficient, one-pot acceleration for creating aromatic and aliphatic carbamates, highlighting the versatility of carbamates in synthesizing complex molecules under mild conditions (Yoganathan & Miller, 2013).

Antimicrobial Applications

Carbamates have been explored for their potential in addressing microbial resistance, particularly against Helicobacter pylori. Novel structures derived from benzimidazole scaffolds, including carbamates, exhibited potent and selective activities against this gastric pathogen. These compounds meet several significant in vitro microbiological criteria, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Environmental Applications

In the realm of agricultural sciences, carbamates such as methyl N-phenyl carbamate have been identified as key materials for the synthesis of methylene diphenyl diisocyanate via a non-phosgene route, showcasing the environmental applications of carbamates in reducing reliance on hazardous chemicals (Tian Hengshui, 2008).

Antitumor Applications

The synthesis of phenyl carbamates has been linked to the development of antitumor drugs, indicating the role of carbamate structures in medicinal chemistry. These compounds serve as intermediates in the creation of small molecular inhibitors targeting cancer cells, illustrating the contribution of carbamate chemistry to oncological research (Gan et al., 2021).

properties

IUPAC Name

methyl N-[4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-15(12(2)20-17(19-11)26-4)9-10-16(23)21-13-5-7-14(8-6-13)22-18(24)25-3/h5-8H,9-10H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNQBJAFPGYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.